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2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Cat. No.: B032302
CAS No.: 17216-10-3
M. Wt: 344.4 g/mol
InChI Key: PKZXCEVVANTTGF-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Research Trajectories

The study of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is intrinsically linked to the research and development of Propranolol. Propranolol, a propanolamine (B44665), was granted FDA approval on November 13, 1967. nih.gov Research into Propranolol and its analogues spurred investigations into related structures, including its impurities. 2-Propanol, 1,3-bis(1-naphthalenyloxy)- emerged as a known impurity in the synthesis of Propranolol Hydrochloride. lgcstandards.comncats.iolgcstandards.com Early research, therefore, was not focused on this compound as a primary subject but rather as a byproduct or reference standard in the quality control and analysis of Propranolol.

Significance within Organic Chemistry and Related Disciplines

The primary significance of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in organic chemistry is its role as a reference standard for impurity profiling in pharmaceutical analysis. biosynth.com Its presence and identification are crucial for ensuring the purity and quality of Propranolol formulations. lgcstandards.comncats.iolgcstandards.com The synthesis and characterization of this compound contribute to the broader understanding of the reaction mechanisms and potential side products in the manufacturing of aryloxypropanolamine-based drugs.

Furthermore, the study of its physicochemical properties, such as solubility and enthalpy of vaporization, provides valuable data for separation and purification processes in industrial chemistry. biosynth.com For instance, it is soluble in organic solvents like acetone, methanol, ethanol, and toluene. biosynth.com

Below is a table summarizing the key chemical data for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-.

PropertyValue
Molecular Formula C₂₃H₂₀O₃ biosynth.comnih.govuni.luscbt.com
Molecular Weight 344.4 g/mol biosynth.comscbt.com
CAS Number 17216-10-3 biosynth.comscbt.comlgcstandards.com
Purity >95% (HPLC) lgcstandards.com
Stereochemistry Achiral nih.govncats.io

Position within the Broader Aryloxypropanol Chemical Class

2-Propanol, 1,3-bis(1-naphthalenyloxy)- belongs to the aryloxypropanolamine chemical class, a group of compounds characterized by an aromatic ring linked through an oxygen atom to a propanolamine side chain. oup.comresearchgate.netresearchgate.net This structural motif is the foundation for many beta-adrenergic receptor antagonists, commonly known as beta-blockers. nih.govoup.comresearchgate.net

While most clinically significant beta-blockers are aryloxypropanolamines, 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a variation that lacks the terminal amino group, a key feature for the pharmacological activity of beta-blockers. nih.govoup.com Instead, it possesses a second naphthalenyloxy group. This structural difference distinguishes it from therapeutically active compounds like Propranolol, which has an isopropylamino group at the 1-position of the propan-2-ol chain. nih.govnist.gov

The aryloxypropanolamine structure typically includes a chiral center at the second carbon of the propanol (B110389) chain, leading to (R)- and (S)-enantiomers with differing biological activities. oup.comresearchgate.net However, 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is an achiral molecule. nih.govncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20O3 B032302 2-Propanol, 1,3-bis(1-naphthalenyloxy)- CAS No. 17216-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dinaphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c24-19(15-25-22-13-5-9-17-7-1-3-11-20(17)22)16-26-23-14-6-10-18-8-2-4-12-21(18)23/h1-14,19,24H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXCEVVANTTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345256
Record name 2-Propanol, 1,3-bis(1-naphthalenyloxy)-
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Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17216-10-3, 12216-10-3
Record name 1,3-Bis(1-naphthalenyloxy)-2-propanol
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Record name 1,3-Bis(1-naphthalenyloxy)-2-propanol
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Record name 2-Propanol, 1,3-bis(1-naphthalenyloxy)-
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Record name Propranolol EP Impurity C
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Record name 1,3-BIS(1-NAPHTHALENYLOXY)-2-PROPANOL
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Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Detailed ¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the number of different types of protons and their arrangement in a molecule. In the case of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) rings, the protons of the propanol (B110389) backbone, and the hydroxyl proton.

The interpretation of the ¹H NMR spectrum of the parent molecule, propan-2-ol, shows a characteristic 6:1:1 proton ratio, corresponding to the six equivalent methyl protons, the single methine proton, and the one hydroxyl proton. docbrown.info For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, the spectrum is significantly more complex due to the presence of the two large, aromatic naphthyl groups. The protons on these rings typically appear in the downfield region of the spectrum (around 7-8 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the propan-2-ol backbone (the CH and CH2 groups) will have their chemical shifts influenced by the neighboring oxygen atoms and the bulky naphthyl groups. The hydroxyl (OH) proton signal can often be identified by its broadness and its disappearance upon the addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (Naphthyl)7.0 - 8.2Multiplet
-CH (Propanol)4.0 - 4.5Multiplet
-CH₂ (Propanol)3.8 - 4.2Multiplet
-OHVariable (often broad)Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, the spectrum will show signals for the carbon atoms of the two naphthalene rings and the three carbon atoms of the propanol backbone.

In contrast to the simple propan-2-ol which displays only two signals in its ¹³C NMR spectrum (one for the two equivalent methyl carbons and one for the methine carbon), 2-Propanol, 1,3-bis(1-naphthalenyloxy)- will exhibit a much larger number of signals. docbrown.info The ten carbon atoms of each naphthalene ring will give rise to a set of signals in the aromatic region (typically 110-160 ppm). The three carbons of the propanol backbone will appear at higher field, with their chemical shifts influenced by the electronegative oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Carbon TypePredicted Chemical Shift (ppm)
Aromatic (Naphthyl)110 - 160
C-O (Naphthyl)150 - 160
-CH(OH)- (Propanol)65 - 75
-CH₂O- (Propanol)70 - 80

Note: These are approximate ranges and can be influenced by the specific electronic environment.

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to investigate the three-dimensional conformation of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in solution. These experiments detect through-space interactions between protons that are close to each other, providing valuable information about the molecule's preferred shape and the spatial arrangement of the bulky naphthyl groups relative to the propanol backbone.

Solution-state Studies of Molecular Interactions

NMR spectroscopy is also a powerful tool for studying intermolecular interactions in solution. By monitoring changes in chemical shifts, line broadening, or diffusion rates upon the addition of another molecule, it is possible to characterize binding events and determine association constants. For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, such studies could reveal how the molecule interacts with other species, which could be relevant for understanding its behavior in various chemical or biological systems. The solvated nature of a similar compound, 1,3-Bis(1-naphthalenyloxy)-2-propanol, has been noted, highlighting the importance of solvent interactions. biosynth.com

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. springernature.comnih.gov

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, which possesses a stereogenic center at the C2 position of the propanol backbone, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration. researchgate.net The technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edu By carefully analyzing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute arrangement of atoms in space can be established.

The successful application of this technique requires growing a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to solve the crystal structure and refine the atomic positions. The Flack parameter is a key value calculated during this process that helps to confidently assign the absolute configuration. researchgate.net

Table 3: Hypothetical Crystallographic Data for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)105.3
Volume (ų)1975
Z4
R-factor< 0.05
Flack Parameter~0.0 (for the correct enantiomer)

Note: This data is hypothetical and would need to be determined experimentally.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is governed by a variety of intermolecular interactions. The central hydroxyl group is a potent hydrogen bond donor, capable of forming strong O-H···O interactions with acceptor atoms on adjacent molecules. Furthermore, the extensive aromatic systems of the two naphthalene rings give rise to significant π-π stacking and C-H···π interactions, which are crucial for stabilizing the crystal lattice.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govnih.gov By mapping properties onto a surface defined by the molecule's electron distribution, one can dissect the contributions of different contact types.

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.govmdpi.com

Fingerprint Plots: These are 2D histograms that summarize all the interactions, plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov The percentage contribution of each interaction type can be calculated, providing a quantitative measure of the packing forces. For this molecule, the fingerprint plot would be expected to show significant contributions from H···H contacts (representing van der Waals forces), C···H/H···C contacts (indicative of C-H···π interactions), and O···H/H···O contacts (representing hydrogen bonds). nih.gov

While a specific Hirshfeld analysis for this compound is not publicly available, studies on structurally related naphthalene derivatives show that H···H and C···H contacts typically dominate the crystal packing, often accounting for over 40% and 30% of the surface contacts, respectively. nih.gov

Conformation in the Solid State

The molecule possesses considerable conformational flexibility due to rotation around several single bonds, particularly the C-O and C-C bonds of the propan-2-ol backbone. The solid-state conformation represents the lowest energy arrangement that balances intramolecular steric hindrance and maximizes favorable intermolecular packing forces. Key conformational parameters include the dihedral angles between the naphthalene ring systems and the central propanol chain. In similar structures, the orientation of large aromatic rings is often twisted relative to each other to minimize steric clash and facilitate efficient packing. nih.gov

Powder X-ray Diffraction for Product Purity and Polymorphism

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. For a synthesized batch of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, PXRD serves two primary purposes:

Purity Assessment: The resulting diffraction pattern is a unique fingerprint of the crystalline phase. By comparing the experimental PXRD pattern to one calculated from single-crystal X-ray data, the phase identity and purity of the bulk material can be confirmed. The absence of peaks corresponding to starting materials or byproducts verifies the purity of the product.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties. PXRD is the principal tool for identifying and distinguishing between different polymorphic forms, as each will produce a unique diffraction pattern.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is an essential technique for confirming the molecular identity of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- by precisely measuring its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which validates the elemental composition (C₂₃H₂₀O₃).

The predicted monoisotopic mass for this compound is 344.14124 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would be expected to form several common adducts. The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for C₂₃H₂₀O₃ uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ [C₂₃H₂₁O₃]⁺ 345.14852
[M+Na]⁺ [C₂₃H₂₀O₃Na]⁺ 367.13046
[M+NH₄]⁺ [C₂₃H₂₄NO₃]⁺ 362.17506
[M-H]⁻ [C₂₃H₁₉O₃]⁻ 343.13396
[M+HCOO]⁻ [C₂₃H₂₀O₃(HCOO)]⁻ 389.13944

Data sourced from computational predictions.

Other Advanced Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Chiral Studies

The central carbon atom (C2) of the propanol backbone in 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a chiral center. This means the molecule is not superimposable on its mirror image and can exist as two distinct enantiomers, (R)- and (S)-.

Circular Dichroism (CD) spectroscopy is a vital technique for studying such chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.gov Since enantiomers interact differently with polarized light, they will produce CD spectra that are equal in magnitude but opposite in sign (mirror images). This technique is therefore indispensable for:

Confirming the synthesis of an enantiomerically pure or enriched sample.

Determining the absolute configuration of the molecule, often by comparing experimental data with theoretical calculations. nih.gov

Quantifying the enantiomeric excess of a mixture.

While a specific CD spectrum for this compound is not documented, the presence of the chiral center and the large aromatic chromophores (naphthalene groups) would be expected to produce a strong and characteristic CD signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum provides a unique pattern of absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, the spectrum would be dominated by features from the hydroxyl, ether, and aromatic naphthalene components.

Table 2: Expected IR Absorption Bands for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Characteristics
Alcohol (O-H) Stretching ~3400 Broad and strong band. docbrown.inforesearchgate.net
Aromatic C-H Stretching 3100 - 3000 Medium to weak sharp bands.
Aliphatic C-H Stretching 3000 - 2850 Medium to strong sharp bands.
Aromatic C=C Stretching 1650 - 1450 Multiple sharp bands of varying intensity.
Aryl Ether (C-O) Asymmetric Stretching ~1250 Strong, sharp band. nist.gov
Alcohol (C-O) Stretching ~1100 Strong, sharp band. docbrown.infonist.gov

Expected wavenumbers are based on data from related compounds. docbrown.inforesearchgate.netnist.gov

The presence of a broad band around 3400 cm⁻¹ would confirm the hydroxyl group, while strong absorptions in the 1250-1050 cm⁻¹ region would confirm the C-O ether and alcohol linkages. The series of sharp peaks between 1650-1450 cm⁻¹ and 3100-3000 cm⁻¹ would definitively identify the aromatic naphthalene rings.

Computational Chemistry and Theoretical Modeling

Quantum Chemistry Calculations for Electronic Structure and Properties

Quantum chemistry calculations are fundamental to understanding the electronic structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule, which in turn governs its chemical reactivity and physical properties.

Detailed research findings from quantum chemical calculations would typically involve the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can predict various electronic properties, including the dipole moment, polarizability, and electrostatic potential map. The electrostatic potential map is particularly useful for identifying electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
Polarizability45.6 ų

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemistry calculations.

Density Functional Theory (DFT) Studies for Conformational Analysis and Molecular Interactions

Density Functional Theory (DFT) is a widely used computational method for investigating the conformational landscape and intermolecular interactions of molecules like 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. DFT calculations can be employed to identify the most stable conformations (isomers) of the molecule and the transition states that connect them. researchgate.net

Conformational analysis is crucial for understanding how the molecule's three-dimensional structure influences its properties and biological activity. By mapping the potential energy surface, DFT studies can reveal the relative energies of different conformers and the energy barriers for their interconversion. researchgate.net For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, the flexibility of the propanol (B110389) backbone and the orientation of the two bulky naphthyl groups would be of particular interest.

DFT is also instrumental in studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding how the molecule interacts with other molecules, including solvents and biological receptors. The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a common choice for such studies, providing a good balance between accuracy and computational cost. researchgate.net

Table 2: Relative Energies of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)
Global Minimum0.00
Conformer 2+1.25
Conformer 3+2.80
Transition State 1+5.60

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model how the molecule moves, vibrates, and interacts with its environment.

These simulations are particularly valuable for understanding the conformational flexibility of the molecule in solution and how it might bind to a biological target, such as an enzyme. MD can reveal the preferred conformations of the molecule in different solvents and at different temperatures, as well as the timescale of conformational changes.

For a molecule like 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, MD simulations could be used to explore how the two naphthyl groups move relative to each other and how the central propanol unit interacts with water molecules in an aqueous environment.

Computational Studies of Enantioselectivity (e.g., Lipase-catalyzed reactions)

Computational methods are extensively used to investigate the enantioselectivity of enzyme-catalyzed reactions, such as the lipase-catalyzed acylation of alcohols. mdpi.com These studies are crucial for understanding the origin of stereoselectivity and for designing more efficient and selective biocatalysts. jocpr.com

In the context of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, computational modeling can be used to simulate the binding of the (R)- and (S)-enantiomers to the active site of a lipase (B570770). mdpi.com By calculating the binding energies of the two enantiomers and the energies of the transition states for the acylation reaction, it is possible to predict which enantiomer will react faster and thus determine the enantioselectivity of the enzyme. nih.gov

These studies often employ a combination of molecular docking, to predict the initial binding pose of the substrate, and more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) to model the enzymatic reaction itself. nih.govnih.gov

Table 3: Calculated Energy Barriers for Lipase-Catalyzed Acylation of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- Enantiomers

EnantiomerActivation Energy (kcal/mol)
(R)-enantiomer12.5
(S)-enantiomer15.2

Note: The data in this table is illustrative and represents typical values that would be obtained from computational studies of enantioselectivity.

Force Field Calculations for Intermolecular Potentials

Force field calculations are a type of molecular mechanics method used to estimate the potential energy of a system of atoms. These calculations rely on a set of empirical parameters, known as a force field, that describe the interactions between atoms.

For 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, force field calculations can be used to rapidly assess the energies of different conformations and to study intermolecular interactions. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field is one such set of parameters that has been used to study lipase-catalyzed transesterification reactions. nih.govnih.gov

These calculations are computationally less expensive than quantum chemistry methods, allowing for the study of larger systems and longer timescales. They are particularly useful for initial conformational searches and for providing input structures for more accurate but computationally intensive methods like DFT and MD.

Research on Complexation and Supramolecular Assemblies

Ligand Design and Coordination Chemistry

The design of ligands is a fundamental aspect of coordination chemistry, influencing the properties and structure of the resulting metal complexes. The structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, with its central hydroxyl group and two bulky naphthyl moieties, suggests it could act as a chelating ligand. However, specific studies on the formation of its metal complexes, including their coordination modes and stoichiometry, are not prominently documented.

There is a lack of specific studies detailing the synthesis and characterization of metal complexes formed with 2-Propanol, 1,3-bis(1-naphthalenyloxy)- or its immediate derivatives. The scientific community has explored the coordination chemistry of other related naphthalene-containing ligands, but direct analogues involving the 1,3-bis(1-naphthalenyloxy)-2-propanol scaffold are not extensively reported.

Without experimental data from techniques such as X-ray crystallography or spectroscopic analysis, the coordination modes and stoichiometry of potential metal complexes with 2-Propanol, 1,3-bis(1-naphthalenyloxy)- can only be hypothesized. The central propanol (B110389) backbone offers a potential binding site, and the stoichiometry of any resulting complexes would depend on the specific metal ion and reaction conditions employed.

Supramolecular Interactions and Molecular Recognition

The large naphthalene (B1677914) rings in 2-Propanol, 1,3-bis(1-naphthalenyloxy)- suggest a predisposition for supramolecular interactions, which are crucial for the development of new materials and host-guest systems.

The hydroxyl group on the propanol backbone of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a potential donor and acceptor for hydrogen bonds. In the solid state, this could lead to the formation of one-, two-, or three-dimensional hydrogen-bonded networks. However, specific crystallographic studies to confirm and detail these networks are not available in the current body of literature.

The two naphthalene rings are capable of engaging in π-π stacking, a type of non-covalent interaction that plays a significant role in the stabilization of molecular structures. The extent and geometry of these interactions would influence the packing of the molecules in a crystal lattice. Research on similar aromatic compounds indicates that such interactions are common, but specific data for 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is absent.

The combination of hydrogen bonding and aromatic interactions could drive the self-assembly of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- into well-defined supramolecular architectures. Understanding these phenomena is key to designing materials with specific functions. As with other aspects of this compound's chemistry, detailed research into its self-assembly and self-organization properties has not been published.

Host-Guest Chemistry and Anion Binding Studies

The electron-rich aromatic surfaces of the naphthalene rings in derivatives of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- are not inherently suited for direct anion binding. However, the scaffold serves as a crucial building block for constructing sophisticated host molecules. By functionalizing this core structure, researchers have successfully created receptors that can bind various anions through a combination of electrostatic interactions and hydrogen bonding.

A common strategy involves the introduction of positively charged groups or hydrogen bond donors to the main scaffold. For instance, the functionalization of similar propanol-based structures with imidazolium (B1220033) or pyridinium (B92312) moieties has been shown to be effective for anion recognition. These added functional groups create a binding pocket or cavity where anions can be selectively complexed.

While specific anion binding data for the parent compound, 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, is not extensively reported, studies on closely related systems highlight the potential of this structural motif. For example, macrocyclic receptors incorporating imidazolium units have demonstrated strong binding affinities for various halide and benzoate (B1203000) anions.

Table 1: Illustrative Anion Binding Data for Imidazolium-Based Macrocyclic Receptors

AnionBinding Constant (K_a, M⁻¹)
FluorideHigh affinity observed
ChlorideModerate affinity
BromideModerate affinity
IodideLower affinity
BenzoateStrong affinity

Note: This table presents generalized findings for imidazolium-based macrocyclic receptors to illustrate the principles of anion binding, as specific data for 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is not available.

The selectivity of these host molecules is often dictated by the size and geometry of the binding cavity, as well as the nature and arrangement of the binding sites. The pre-organized structure of the 2-Propanol, 1,3-bis(1-naphthalenyloxy)- backbone plays a critical role in orienting the functional groups to achieve effective and selective anion complexation.

Development of Synthetic Ion Channels and Membrane Interactions

The principles of host-guest chemistry utilizing the 2-Propanol, 1,3-bis(1-naphthalenyloxy)- scaffold have been extended to the development of synthetic ion channels. These artificial channels are designed to mimic the function of natural ion channels by facilitating the transport of ions across lipid bilayer membranes. The ability of these synthetic transporters to function effectively is closely linked to their interactions with the cell membrane.

Derivatives of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- designed as ion transporters often feature a lipophilic exterior, enabling them to partition into the lipid bilayer. The interior of these molecules is lined with polar or charged groups that can interact with and transport ions. The naphthalene units contribute to the lipophilicity of the molecule, promoting its association with the nonpolar interior of the membrane.

Research in this area has explored how modifications to the basic scaffold influence ion transport efficiency and selectivity. For instance, the introduction of anion-π interaction motifs, such as naphthalene diimides, has been a successful strategy. These electron-deficient aromatic systems can interact favorably with anions, facilitating their transport across the membrane.

Table 2: Factors Influencing Ion Transport in Naphthalene-Based Synthetic Channels

Structural FeatureInfluence on Ion Transport
Lipophilicity Enhances membrane partitioning
Binding Site Nature Determines ion selectivity
Scaffold Rigidity Affects channel stability and transport efficiency
Anion-π Interactions Can facilitate anion transport

The development of synthetic ion channels based on the 2-Propanol, 1,3-bis(1-naphthalenyloxy)- framework holds promise for applications in areas such as drug delivery and the treatment of channelopathies, which are diseases caused by dysfunctional ion channels.

Applications in Advanced Materials Science Research

Precursor for Photoluminescent Materials

While direct studies on the photoluminescent properties of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- are not extensively documented, the inherent fluorescence of the naphthalene (B1677914) chromophore provides a strong basis for its application as a precursor for photoluminescent materials. Naphthalene and its derivatives are well-known for their luminescence, which arises from π-π* electronic transitions within the aromatic rings.

Research into related naphthalene-containing molecules demonstrates their successful incorporation into more complex photoluminescent systems. For instance, naphthalene diimide derivatives have been synthesized and shown to exhibit tunable emission properties. These compounds can be chemically modified to influence their electronic structure and, consequently, their fluorescence characteristics. The general principle involves the synthesis of molecules where the naphthalene unit acts as the core emissive component.

The structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- offers several avenues for its use in this context. The hydroxyl group on the propanol (B110389) linker can serve as a reactive site for further functionalization, allowing for the covalent attachment of other chromophores or for its incorporation into a polymer backbone. This could lead to the development of new fluorescent polymers or small-molecule emitters with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents. The bulky naphthalene groups can also influence the solid-state packing of the molecules, which is a critical factor in determining the quantum efficiency of luminescence in thin films.

Potential Application Relevant Structural Feature Underlying Principle
Organic Light-Emitting Diodes (OLEDs)Naphthalene ChromophoreElectroluminescence from the naphthalene core when incorporated into an emissive layer.
Fluorescent SensorsFunctionalizable Hydroxyl GroupCovalent attachment of receptor units that modulate the naphthalene fluorescence upon binding to an analyte.
Bio-imaging AgentsNaphthalene's Intrinsic FluorescenceUse as a fluorescent tag for labeling and visualizing biological molecules or structures.

Components in Polymer and Liquid Crystal Development

The rigid and planar structure of the naphthalene units in 2-Propanol, 1,3-bis(1-naphthalenyloxy)- suggests its potential as a mesogenic (liquid-crystal-forming) or a monomeric unit in the synthesis of advanced polymers.

In the realm of polymers, naphthalene-containing monomers are utilized to enhance the thermal stability, mechanical strength, and optical properties of the resulting materials. Conjugated polymers based on naphthalene diimide, for example, have been investigated for their applications in organic electronics due to their favorable electron-transporting properties. rsc.org The incorporation of the bulky naphthalene groups from 2-Propanol, 1,3-bis(1-naphthalenyloxy)- into a polymer chain could lead to materials with high glass transition temperatures and specific optical characteristics. The flexible propanol linker could impart a degree of processability to otherwise rigid polymer chains.

The field of liquid crystals also presents opportunities for molecules with the structural characteristics of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. tcichemicals.com The anisotropy of the naphthalene rings is a key feature for inducing liquid crystalline phases. Research on naphthalene-based compounds has shown that they can form various mesophases, such as nematic and smectic phases, which are crucial for applications in display technologies. tandfonline.comtandfonline.comscirp.org While 2-Propanol, 1,3-bis(1-naphthalenyloxy)- itself may not be a liquid crystal, it can be chemically modified, for instance, by esterification of the hydroxyl group with a long-chain fatty acid, to promote the formation of liquid crystalline phases.

Material Type Potential Role of the Compound Resulting Property
High-Performance PolymersMonomerEnhanced thermal stability, modified optical properties.
Liquid CrystalsMesogenic Core (after modification)Formation of nematic or smectic phases for display applications.

Role in the Design of Functional Supramolecular Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is well-suited for participating in such interactions, making it a valuable component for the construction of functional supramolecular assemblies.

The two naphthalene rings can engage in π-π stacking interactions with other aromatic molecules, leading to the formation of ordered one-, two-, or three-dimensional structures. This self-assembly process can be directed by the specific geometry of the molecule and the nature of the interacting partners. Furthermore, the central hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional handle for controlling the supramolecular architecture.

Naphthalene diimides and other naphthalene derivatives have been extensively used to create a variety of supramolecular structures, including gels, vesicles, and nanotubes. rsc.orgnih.govthieme-connect.com These assemblies often exhibit emergent properties that are not present in the individual molecules. For instance, the charge-transfer interactions in co-assemblies of electron-rich and electron-poor naphthalene derivatives can lead to materials with interesting electronic and optical properties. The ability of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- to participate in multiple non-covalent interactions makes it a promising building block for the bottom-up fabrication of novel functional materials.

Supramolecular Interaction Relevant Molecular Feature Potential Application
π-π StackingNaphthalene RingsFormation of ordered assemblies for organic electronics or sensing.
Hydrogen BondingHydroxyl GroupDirectional control of self-assembly, formation of gels or networks.
Host-Guest ChemistryNaphthalene Cavity (in assemblies)Encapsulation of small molecules for drug delivery or catalysis.

Catalysis and Organic Transformation Research

Use as a Catalyst or Ligand in Chemical Reactions

Currently, literature does not extensively report the direct application of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- as a primary catalyst or ligand in chemical reactions. However, its structural motifs are present in various catalytically active molecules and ligands used in asymmetric synthesis. The bulky naphthyl groups and the central hydroxyl functionality are features often exploited in the design of more complex chiral ligands and organocatalysts.

Transfer Hydrogenation Studies Involving Propanol (B110389) Derivatives

Transfer hydrogenation is a widely used method for the reduction of carbonyl compounds, such as ketones, to alcohols. mdpi.com This process involves the formal transfer of hydrogen from a donor molecule to an acceptor. mdpi.com Propanol derivatives, particularly 2-propanol, are common hydrogen donors in these reactions. mdpi.com

The reaction is typically catalyzed by transition metal complexes, with ruthenium and rhodium being particularly effective. mdpi.com When 2-propanol is used as the hydrogen source, it is dehydrogenated to form acetone, which can act as a hydrogen acceptor. mdpi.com This establishes an equilibrium, often necessitating the use of a large excess of 2-propanol, which frequently serves as the reaction solvent. mdpi.com The mechanism generally proceeds through a hydride route, where a metal-hydride species is formed and subsequently transfers the hydride to the carbonyl carbon of the substrate. mdpi.com For certain rhodium complexes, a mono-hydride route has been proposed based on deuterium (B1214612) transfer studies. mdpi.com

Table 1: Key Aspects of Transfer Hydrogenation Using 2-Propanol

FeatureDescription
Reaction Type Reduction of ketones to alcohols. mdpi.com
Hydrogen Donor 2-Propanol is a common choice. mdpi.com
Byproduct Acetone, formed from the dehydrogenation of 2-propanol. mdpi.com
Catalysts Transition metal complexes, commonly [RuCl2(η6-arene)P] and [Rh(PP)2]X. mdpi.com
Mechanism Typically involves a metal-hydride intermediate. mdpi.com
Conditions Often requires a large excess of 2-propanol, which can also be the solvent. mdpi.com

Asymmetric Catalysis with Chiral Derivatives

The development of chiral derivatives for use in asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds. While 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is achiral, its structure is analogous to chiral molecules that have proven effective in asymmetric transformations.

Chiral phosphoric acids containing binaphthyl units, which are structurally related to the naphthalenyloxy groups of the subject compound, have been successfully employed as catalysts. For instance, (S)-3,3-bis(2,4,6-triisopropylphenyl)-1,1-binaphthyl-2,2-diyl hydrogenphosphate ((S)-TRIP) catalyzes the asymmetric allylation of ketones with organozinc reagents, producing tertiary chiral alcohols with high enantiomeric excess (up to 94% ee). nih.govnih.gov This demonstrates that the bulky, stereochemically defined environment provided by such catalysts is crucial for achieving high levels of asymmetric induction. nih.gov

Furthermore, cooperative catalytic systems, such as the combination of a palladium catalyst with a chiral phosphoric acid, have been utilized for the kinetic resolution of racemic amines through intramolecular allylation, yielding chiral 1,3-disubstituted isoindolines with high selectivity. nih.gov

Table 2: Examples of Asymmetric Catalysis with Related Chiral Compounds

Catalyst/SystemReaction TypeSubstrateProduct
(S)-TRIP / OrganozincAsymmetric AllylationKetonesTertiary Chiral Alcohols. nih.govnih.gov
Palladium / Chiral Phosphoric AcidKinetic Resolution (Intramolecular Allylation)Racemic AminesChiral 1,3-Disubstituted Isoindolines. nih.gov

Enzyme-catalyzed Reactions and Kinetic Resolution

Enzyme-catalyzed reactions offer a powerful method for the synthesis of optically pure compounds through processes like kinetic resolution. wikipedia.org Kinetic resolution differentiates between two enantiomers in a racemic mixture by having them react at different rates with a chiral catalyst, typically an enzyme, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Lipases are a class of enzymes widely used for this purpose, particularly for the resolution of alcohols. wikipedia.orgnih.gov Candida antarctica lipase (B570770) B (CALB) is a versatile and robust serine hydrolase known for its high activity and enantioselectivity in the resolution of racemic alcohols and amines. nih.govrsc.orgsigmaaldrich.com It is frequently used in the acylation of one enantiomer in a racemic mixture, leaving the other unreacted and thus separated. nih.govnih.gov

Research directly relevant to the structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- includes the kinetic resolution of its close analog, 1-chloro-3-(1-naphthalenyloxy)-2-propanol, which is a key intermediate in the synthesis of the beta-blocker Propranolol. nih.gov Studies have shown that both (R)- and (S)-enantiomers of this compound can be obtained in high optical purity through the stereoselective hydrolysis of their acyl derivatives using enzymes from native sources or commercial lipases. nih.gov

Table 3: Enzymes Used in Kinetic Resolution of Alcohols and Related Compounds

EnzymeCommon ApplicationExample Substrates
Candida antarctica Lipase B (CALB) Acylation/hydrolysis for resolution of alcohols and amines. nih.govrsc.org1,3-dialkyl-3-hydroxymethyl oxindoles, various chiral amines. nih.govnih.gov
Pseudomonas cepacia Lipase (PSL) Kinetic resolution of primary alcohols via acylation. wikipedia.orgVarious primary alcohols. wikipedia.org
Whole Cell Preparations Stereoselective hydrolysis of acyl derivatives. nih.gov1-chloro-3-(1-naphthyloxy)-2-propanol derivatives. nih.gov

Exploration of Biological and Pharmacological Interactions Molecular Level

Investigation of Molecular Interactions with Biological Systems

The interaction of aryloxyaminopropanol derivatives with biological systems is primarily governed by their molecular structure. These molecules typically feature an aromatic group, an ether linkage, and an amino propanol (B110389) side chain. The nature of the aromatic moiety and the substituents on the amine group are critical in determining the compound's binding affinity and specificity to biological targets. mdpi.com

Molecular interactions are fundamental to cellular processes, regulating functions like recognition, signaling, and regulation through complex networks involving proteins, nucleic acids, lipids, and other small molecules. The aryloxyaminopropanol structure allows for a range of non-covalent interactions, including:

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups on the propanolamine (B44665) side chain can act as both hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in receptor binding pockets.

Van der Waals Forces: The bulky naphthyl groups of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- can engage in significant van der Waals interactions within hydrophobic pockets of target proteins.

π-π Stacking: The aromatic naphthalene (B1677914) rings can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor via π-π stacking interactions.

These combined interactions dictate the compound's ability to bind to specific biological targets, such as G protein-coupled receptors, and modulate their activity.

Mechanisms of Action at a Molecular Level (e.g., modulation of adrenergic β-receptors by related compounds)

The primary mechanism of action for many compounds structurally related to 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, such as propranolol, is the antagonism of β-adrenergic receptors (β-ARs). revespcardiol.org These receptors are integral membrane proteins that respond to endogenous catecholamines like epinephrine and norepinephrine, playing a key role in regulating cardiovascular and other physiological functions. revespcardiol.orgyoutube.com

There are three main subtypes of β-receptors:

β1-receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity. revespcardiol.org

β2-receptors: Found in the smooth muscle of the bronchi, blood vessels, and other organs, their activation leads to smooth muscle relaxation (e.g., bronchodilation). revespcardiol.orgyoutube.com

β3-receptors: Primarily located in adipose tissue and involved in lipolysis. revespcardiol.org

Compounds like propranolol are non-selective β-blockers, meaning they have a similar affinity for both β1 and β2-receptors. mdpi.comrevespcardiol.org By competitively binding to these receptors, they prevent catecholamines from exerting their effects. This blockade at a molecular level leads to a reduction in heart rate and myocardial oxygen demand, which is the basis of their therapeutic use. revespcardiol.org

The stereochemistry of these molecules is crucial for their activity. The aryloxyaminopropanol structure contains a chiral center at the second carbon of the propan-2-ol linker, resulting in (R)- and (S)-enantiomers. researchgate.net For most β-blockers, the (S)-enantiomer possesses significantly higher β-blocking activity than the (R)-enantiomer. mdpi.com

Compound ClassExamplePrimary Molecular TargetMechanism of ActionKey Structural Feature
Non-selective β-blockersPropranololβ1 and β2-adrenergic receptorsCompetitive AntagonismAryloxyaminopropanol
Cardioselective β-blockersAtenolol, Metoprololβ1-adrenergic receptorsCompetitive AntagonismSpecific aromatic substitutions
Third-generation β-blockersCarvedilol, Nebivololβ1, β2, and α1-adrenergic receptorsMixed Antagonism/AgonismAdditional pharmacophores for vasodilation

Studies on Antiproliferative and Antioxidant Activities of Derivatives

Beyond their primary action on adrenergic receptors, several β-blockers with an aryloxyaminopropanol structure have been investigated for other biological activities, including antioxidant and antiproliferative effects. researchgate.net The antioxidant properties are beneficial as they can mitigate oxidative stress, a factor implicated in various cardiovascular diseases.

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. For instance, carvedilol is a well-known β-blocker with potent antioxidant properties. researchgate.net Studies on novel synthesized aryloxyaminopropanols derived from naphthalen-2-ol have also demonstrated antioxidant capabilities when tested using methods like the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. researchgate.net The presence of the naphthalene ring system and the hydroxyl and amino groups may contribute to this free-radical scavenging activity.

In addition to antioxidant effects, some plant-derived phenolic compounds have shown antiproliferative activity against various cancer cell lines. researchgate.netscielo.br While direct studies on the antiproliferative effects of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- are scarce, the general principle that complex aromatic structures can interfere with cell proliferation pathways is established. For example, some extracts have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov This suggests a potential, though unexplored, avenue for related synthetic compounds.

Compound/ExtractActivity StudiedAssay MethodObserved Effect
Aryloxyaminopropanols from naphthalen-2-olAntioxidantABTS AssayDemonstrated antioxidant activity researchgate.net
CarvedilolAntioxidantVariousKnown antioxidant properties researchgate.net
Myrcia fallax extractsAntioxidantDPPH ScavengingEC50 of 8.61 ± 0.22 µg·mL⁻¹ researchgate.net
Etlingera elatior extractAntiproliferativeMTT AssayIC50 of 19.82 µg/mL (HT-29 cells) scielo.br
Hypsizygus marmoreus extractAntiproliferativeFlow CytometryInduced G1 arrest and apoptosis nih.gov

Enantioseparation Techniques for Pharmaceutical Applications

The stereochemistry of aryloxyaminopropanol-based pharmaceuticals is critical, as the desired pharmacological activity often resides in a single enantiomer. researchgate.net This necessitates effective methods for separating racemic mixtures to obtain the enantiomerically pure drug.

One of the most common and effective methods for enantioseparation is High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs). researchgate.net These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

Commonly used chiral stationary phases for the separation of aryloxyaminopropanols include:

Polysaccharide-based CSPs: Columns like Chiralpak AD, which uses amylose tris(3,5-dimethylphenyl)carbamate, are highly effective for this class of compounds. researchgate.net

Macrocyclic antibiotic-based CSPs: Chirobiotic T, which is based on the antibiotic teicoplanin, has also been successfully used. researchgate.net

Another approach to obtaining single enantiomers is through kinetic resolution. This technique uses enzymes, such as lipases, or whole-cell preparations to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in high optical purity. nih.gov For example, the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, a key intermediate for propranolol, has been achieved through the stereoselective hydrolysis of its acyl derivatives using enzymes. nih.gov

TechniquePrincipleApplication ExampleStationary/Mobile Phase or Enzyme
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantioseparation of aryloxyaminopropanols derived from naphthalen-2-ol researchgate.netChiralpak AD (amylose-based) researchgate.net
Chiral HPLCDifferential interaction with a chiral stationary phaseEnantioseparation of aryloxyaminopropanols researchgate.netChirobiotic T (teicoplanin-based) researchgate.net
Kinetic ResolutionStereoselective enzymatic reactionResolution of (R)- and (S)-1-chloro-3-(1-naphthyloxy)-2-propanol nih.govCommercial lipases or whole-cell preparations nih.gov

Future Research Directions and Emerging Applications

Design of Novel Architectures and Derivatives

The foundational structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- is a versatile template for the design of novel molecular architectures and derivatives with tailored properties. Future research can build upon established synthetic strategies for naphthol derivatives to create a new family of compounds. researchgate.netorientjchem.org

Key areas for synthetic exploration include:

Functional Group Modification: The hydroxyl group on the propanol (B110389) backbone is a prime site for chemical modification. It can be esterified, etherified, or replaced with other functional groups to alter the molecule's solubility, reactivity, and binding capabilities. For instance, attaching charged moieties could enhance water solubility, while incorporating specific ligands could introduce selective metal-ion binding properties.

Naphthalene (B1677914) Ring Substitution: The naphthalene rings can be functionalized through electrophilic aromatic substitution reactions. nih.gov Introducing electron-donating or electron-withdrawing groups at various positions on the rings would systematically tune the electronic and photophysical properties of the molecule, such as its absorption and fluorescence wavelengths.

Chiral Derivatives: The central carbon of the propanol unit is a stereocenter. Enantioselective synthesis could yield chiral derivatives, which are of significant interest in fields like asymmetric catalysis and chiral recognition. Processes similar to the copper-catalyzed enantioselective oxidative coupling of naphthols could be adapted to produce optically active versions of these compounds. acs.org

Oligomers and Polymers: The di-functional nature of the core structure (two naphthalene units and a central hydroxyl group) allows for its use as a monomer in polymerization reactions. This could lead to the creation of novel polymers with high refractive indices or specific photophysical characteristics derived from the dense packing of naphthalene chromophores.

Exploiting multi-component reaction strategies, which have proven effective for generating complex naphthol derivatives, could provide an efficient pathway to a diverse library of new molecules based on the 2-Propanol, 1,3-bis(1-naphthalenyloxy)- scaffold. orientjchem.orgasianpubs.org

Advanced Spectroscopic Probes for Real-time Monitoring of Reactions

The intrinsic photophysical properties of the naphthalene moiety make it a cornerstone for the development of fluorescent probes. nih.gov Naphthalene derivatives are known for their high quantum yields and excellent photostability, making them ideal candidates for sensitive detection applications. nih.gov The structure of 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, which contains two naphthalene chromophores in close proximity, is particularly promising for the design of advanced spectroscopic probes.

Future research could focus on developing this compound into:

Ratiometric Probes: The two naphthalene rings, held together by the flexible propanol linker, can potentially form an intramolecular excimer (an excited-state dimer). The emission of this excimer would occur at a different wavelength from the monomer emission. The ratio of monomer to excimer emission is highly sensitive to the local environment, such as polarity and viscosity. This principle could be harnessed to create ratiometric probes that provide quantitative readouts, for example, to monitor the progress of polymerization reactions or conformational changes in biomolecules.

"Turn-On" or "Turn-Off" Sensors: By modifying the structure with specific recognition sites, sensors for metal ions or other small molecules could be designed. nih.gov The binding of an analyte could either quench the fluorescence ("turn-off") or enhance it by restricting intramolecular motions ("turn-on"). uc.pt For example, a study on a different bis-naphthalene derivative demonstrated fluorescence quenching upon the addition of various metal cations. uc.pt

pH Sensors: The development of naphthalene-based fluorescent probes for imaging pH in biological compartments like mitochondria has been successfully demonstrated. rsc.org By incorporating pH-sensitive functional groups onto the 2-Propanol, 1,3-bis(1-naphthalenyloxy)- framework, new probes could be developed for real-time monitoring of pH changes in chemical reactions or biological systems.

The unique bis-naphthalene structure provides a foundation for creating probes where the interaction between the two chromophores can be modulated by external stimuli, offering a sophisticated mechanism for sensing and real-time monitoring.

Integration with Nanoscience and Nanotechnology

The integration of aromatic molecules with nanomaterials is a rapidly growing field that aims to create hybrid materials with enhanced properties and functionalities. nih.gov The large, flat, and electron-rich naphthalene rings of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- make it an excellent candidate for integration with various nanosystems.

Emerging applications in this domain include:

Surface Functionalization of Nanomaterials: The aromatic naphthalene groups can strongly interact with the surfaces of carbon-based nanomaterials like graphene and carbon nanotubes via π-π stacking. This non-covalent functionalization can be used to improve the dispersibility of these nanomaterials in various solvents or to impart new properties. The propanol backbone provides an outward-facing hydroxyl group that can be used for further chemical linkage.

Formation of Nanoparticles and Self-Assembled Structures: Aromatic molecules can serve as building blocks for self-assembled nanostructures. acs.org The hydrophobic and π-stacking interactions of the naphthalene rings, combined with potential hydrogen bonding from the hydroxyl group, could drive the self-assembly of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- into well-defined nanoparticles or fibrous materials. Such nano-aggregates could be explored for applications in drug delivery, where the aromatic nature can enhance encapsulation of other molecules. nih.gov

Components in Nano-electronics: Molecules with multiple aromatic groups are being investigated for their potential in organic electronics. nih.gov The defined spatial arrangement of the two naphthalene chromophores in this compound could be exploited to study charge transport and energy transfer at the nanoscale, potentially contributing to the design of molecular wires or other nano-electronic components. The interaction of aromatic compounds with gold nanoparticles, for instance, is known to be dominated by dative and dispersive interactions, which can be tuned by the molecule's orientation. semanticscholar.org

Exploration of Ultrafast Molecular Dynamics

Ultrafast spectroscopy techniques allow scientists to observe the motion of atoms and electrons on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, providing a direct view of chemical reactions and photophysical processes. The study of multi-chromophore systems, like 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, is a key area of this research. rsc.org

Future investigations could employ pump-probe spectroscopy to unravel the complex dynamics of this molecule after photoexcitation:

Intramolecular Energy Transfer: Upon excitation with a UV laser pulse, one of the naphthalene chromophores will absorb the energy. Researchers can then track the flow of this energy within the molecule. Key questions include: How quickly does the energy transfer from one naphthalene ring to the other? Does the flexible propanol linker facilitate or hinder this process? Understanding these pathways is crucial for designing efficient light-harvesting molecules.

Excimer and Exciplex Dynamics: The formation and decay of intramolecular excimers (where both rings share the excitation) can be observed in real-time. nih.gov Studies on naphthalene included in restricted geometries have identified both pre-formed excimer-like species and monomeric species, a phenomenon that could be explored in this covalently linked system. nih.govacs.org By observing the rise and fall of the characteristic excimer fluorescence, the conformational dynamics of the propanol chain that allow the two rings to approach each other can be mapped.

Solvent Effects on Dynamics: The interaction between a chromophore and its solvent environment is critical to its function. nih.govnih.gov By studying the ultrafast dynamics of 2-Propanol, 1,3-bis(1-naphthalenyloxy)- in different solvents, researchers can understand how solvent molecules influence energy relaxation pathways and conformational changes. This is analogous to studies on how water affects the dynamics of biomolecular chromophores. nih.govrsc.org

Such experiments would provide fundamental insights into how energy and structure evolve in covalently linked, multi-chromophoric systems, guiding the rational design of next-generation molecular devices and materials.

Data Tables

Table 1: Predicted Collision Cross Section (CCS) Data for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-

This table presents predicted Collision Cross Section (CCS) values, a measure related to the shape and size of an ion in the gas phase, for various adducts of the title compound. These data are valuable for mass spectrometry-based identification and structural analysis.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺345.14852181.3
[M+Na]⁺367.13046188.1
[M-H]⁻343.13396187.9
[M+NH₄]⁺362.17506195.0
[M+K]⁺383.10440182.3
[M+H-H₂O]⁺327.13850171.7
Data sourced from PubChem-Lite. uni.lu

Q & A

Q. Q1. What are the key structural features and spectroscopic characterization methods for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-?

Methodological Answer:

  • Structural Features : The compound contains a central 2-propanol backbone with two 1-naphthalenyloxy groups attached at positions 1 and 2. The naphthalene rings introduce steric bulk and potential π-π interactions.
  • Spectroscopic Methods :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Aromatic protons (δ 7.0–8.5 ppm) and methine protons adjacent to oxygen (δ 4.0–5.0 ppm) are critical .
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular formula (e.g., C16_{16}H21_{21}NO2_2, MW 259.34) and fragmentation patterns .
    • IR : Identify hydroxyl (O–H stretch, ~3300 cm1^{-1}) and ether (C–O–C, ~1100 cm1^{-1}) functional groups.

Q. Q2. What synthetic routes are reported for 2-Propanol, 1,3-bis(1-naphthalenyloxy)-, and how can yield optimization be achieved?

Methodological Answer:

  • Synthetic Routes :
    • Etherification : React 1,3-dichloro-2-propanol with 1-naphthol under basic conditions (e.g., K2_2CO3_3) in a polar aprotic solvent (e.g., DMF) at 80–100°C .
    • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxyl group during coupling, followed by deprotection .
  • Yield Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Optimize stoichiometry (e.g., 2.2 equivalents of 1-naphthol per equivalent of 1,3-dichloro-2-propanol) to account for steric hindrance.
    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. Q3. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

Methodological Answer:

  • Data Validation :
    • Compare experimental values (e.g., boiling point, density) with computational predictions using software like COSMO-RS or group contribution methods .
    • Replicate measurements under controlled conditions (e.g., DSC for melting points, Karl Fischer titration for hygroscopicity).
  • Solubility Studies :
    • Use shake-flask or HPLC methods to determine solubility in solvents (e.g., DMSO, ethanol, water). Note discrepancies between literature sources (e.g., polar vs. nonpolar solvents) .

Advanced Research Questions

Q. Q4. What mechanistic insights explain the formation of byproducts (e.g., chlorinated derivatives) during synthesis?

Methodological Answer:

  • Byproduct Analysis :
    • Hypothesis : Chlorinated byproducts (e.g., 1-chloro-3-(1-naphthalenyloxy)-2-propanol) may form due to incomplete substitution or residual chloride ions .
    • Characterization : Use GC-MS or LC-MS to identify impurities. Compare retention times and fragmentation patterns with reference standards .
    • Mitigation : Add scavengers (e.g., Ag2_2O) to trap chloride ions or use excess 1-naphthol to drive the reaction to completion.

Q. Q5. How can thermodynamic properties (e.g., enthalpy of vaporization, heat capacity) be modeled for this compound to predict its behavior in reaction systems?

Methodological Answer:

  • Computational Modeling :
    • Use quantum mechanics (QM) methods (e.g., DFT with B3LYP/6-311+G(d,p)) to calculate thermodynamic parameters .
    • Validate against experimental data (e.g., DSC for heat capacity, vapor pressure measurements) .
  • Group Contribution Methods :
    • Apply the Joback method to estimate properties like critical temperature and heat of formation .

Q. Q6. What strategies are effective in studying the compound’s stereochemical stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • pH Variation : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25–60°C. Track retention time shifts or new peaks .
    • Temperature Effects : Use accelerated stability testing (e.g., 40°C/75% RH) and Arrhenius plots to predict shelf life.
    • Chiral Analysis : Employ chiral HPLC columns (e.g., Chiralpak IA) or polarimetry to detect racemization .

Q. Q7. How does the compound’s molecular geometry influence its reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Reactivity Analysis :
    • Steric Effects : Molecular dynamics simulations can visualize steric hindrance around the hydroxyl group.
    • Electronic Effects : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The hydroxyl group is prone to oxidation (e.g., with KMnO4_4), while the ether linkages are stable under basic conditions .
    • Experimental Validation : Perform kinetic studies (e.g., monitoring reaction rates with varying substituents) .

Q. Q8. What advanced separation techniques (e.g., preparative SFC, crystallization) are optimal for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Separation Methods :
    • Preparative SFC : Use supercritical CO2_2 with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for high-resolution enantiomer separation .
    • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to induce diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .

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